Lacmoid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lacmoid is a naturally occurring compound found in the leaves of the this compound tree (this compound arborea). It is a member of the terpenoid family, and has been studied for its potential medicinal properties.

Scientific Research Applications

1. Alzheimer's Disease Research

Lacmoid has been identified as a non-specific inhibitor of amyloid assembly, particularly in the context of Alzheimer's disease. Studies reveal that this compound interacts with the amyloid beta peptide (Aβ), which is crucial in the pathogenesis of Alzheimer's. This compound's ability to inhibit both oligomeric assembly and fibrillation of Aβ is significant. This interaction exhibits binding characteristics similar to detergents and can prevent the conversion from a random coil-like state towards a beta-sheet state, which is critical in amyloid disorders. Such findings aid in understanding the mechanistic details of small molecule therapeutics targeting amyloid disorders, including Alzheimer's disease (Abelein et al., 2012).

2. Modulation of Amyloid β Peptide Self-Assembly

Further research on this compound demonstrates its role in transiently and kinetically modulating the self-assembly of the amyloid β peptide. The study shows that Aβ forms non-toxic co-aggregates with this compound, involving two distinct kinetic processes. These interactions suggest the potential effectiveness of even weak binders like this compound as therapeutics against pathogenic protein aggregation, which is a hallmark of several neurodegenerative diseases (Abelein et al., 2012).

3. Impact on Protein Aggregation in Neurodegenerative Diseases

This compound's mechanism of action in the inhibition of amyloid β-peptide aggregation is also studied in detail. It is found to bind the peptide in a surfactant-like manner, countering the formation of various types of aggregates. This research helps in understanding the molecular mechanisms of action of nonspecific modulators of protein self-assembly, which is crucial in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases (Abelein et al., 2012).

4. Usage in Cytological Studies

Historically, this compound has been used in cytological preparations, particularly in the study of meiosis. A method involving acetic-lacmoid squash followed by Feulgen staining made it possible to observe chemical and physical changes in the nucleus during meiosis, significantly contributing to cytological research and the understanding of genetic processes (Darlington & Cour, 1946).

5. Detection of Microorganisms in Biological Studies

This compound has been used to detect microorganisms in biological studies. For example, a 2% this compound stain was employed to visualize microorganisms in wasp eggs, correlating their presence with the incidence of revertible parthenogenesis in wasps of the genus Trichogramma. This method provides a simple and efficient way to detect microorganisms in various species (Stouthamer & Werren, 1993).

Safety and Hazards

Future Directions

Lacmoid, due to its intriguing properties, offers a wide range of possibilities in various fields. It could potentially be used for groundbreaking discoveries and advancements in scientific exploration.

Relevant Papers There are several papers that discuss this compound and its properties. For instance, a paper titled “Transient small molecule interactions kinetically modulate amyloid β peptide self‐assembly” discusses the use of this compound in the study of amyloid β peptide . Another paper, “On the mechanism of nonspecific inhibitors of protein aggregation,” discusses the mechanism of action of this compound in the context of the inhibition of the aggregation of the amyloid β-peptide associated with Alzheimer’s disease .

Mechanism of Action

- This modulation of sodium currents helps prevent sustained firing of action potentials, which underlies seizures in epilepsy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lacmoid involves the condensation of 2-naphthol and phthalic anhydride in the presence of concentrated sulfuric acid. The resulting product is then purified through recrystallization.", "Starting Materials": [ "2-naphthol", "phthalic anhydride", "concentrated sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1 equivalent) and phthalic anhydride (1 equivalent) in concentrated sulfuric acid.", "Step 2: Heat the mixture at 150-160°C for 4-5 hours.", "Step 3: Cool the reaction mixture and pour it into ice-cold water to precipitate the product.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from a suitable solvent, such as ethanol or acetone, to obtain pure Lacmoid." ] } | |

CAS RN |

42249-61-6 |

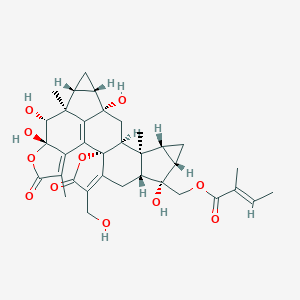

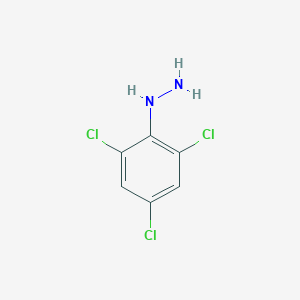

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

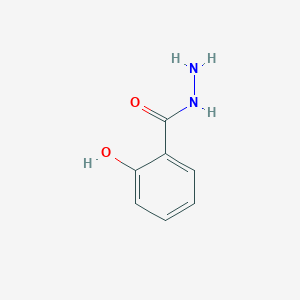

azane;7-hydroxyphenoxazin-3-one |

InChI |

InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 |

InChI Key |

MIXIPTWQWAKYRB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.N |

Other CAS RN |

42249-61-6 |

physical_description |

Dark blue powder; [Acros Organics MSDS] |

synonyms |

Lacmoid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological structures can be visualized using lacmoid stain?

A: this compound is primarily known for its ability to stain callose, a plant polysaccharide, a vibrant blue [, , ]. In cytological studies, it is also used to visualize chromosomes, pronuclei, and nuclei [, , , , , , , , ].

Q2: How does this compound stain compare to other commonly used stains?

A: While fluorescent-aniline blue is also used for callose detection, its specificity has been questioned []. Aceto-lacmoid, on the other hand, has proven effective for visualizing polar bodies in rabbit eggs [, ]. In studies of pathological phloem, a combination of hematoxylin and this compound proved particularly useful [].

Q3: Can this compound be used to assess meiotic progression in oocytes?

A: Yes, this compound staining has been successfully employed to identify various meiotic stages in oocytes from species like pigs, cows, and horses [, , , , , , ]. It allows researchers to determine oocyte maturity and evaluate the impact of different culture conditions.

Q4: How does this compound interact with proteins to inhibit their aggregation?

A: this compound exhibits surfactant-like properties, binding to amyloid β-peptide (Aβ) and counteracting the formation of aggregates []. It achieves this by interacting with the N-terminal and central regions of the monomeric protein []. This binding disrupts the aggregation process.

Q5: Is this compound's inhibitory effect specific to certain amyloidogenic proteins?

A: this compound appears to act as a nonspecific inhibitor, affecting the aggregation of various proteins [, ]. Its mechanism, involving hydrophobic interactions and influencing polypeptide conformational preferences, likely contributes to this broad inhibitory effect [].

Q6: What structural features of this compound contribute to its protein aggregation inhibition activity?

A: this compound's structure, particularly the presence of sulfonate groups adjacent to aromatic systems, plays a crucial role in its interaction with alpha-synuclein (aS) []. These features enhance its binding affinity and inhibitory effect.

Q7: Does this compound alter the secondary structure of proteins it interacts with?

A: While this compound interacts with alpha-synuclein, it does not induce significant changes in its secondary structure, which remains predominantly random coil []. This suggests that this compound's inhibitory effect stems from binding and interfering with aggregation-prone regions rather than globally altering protein conformation.

Q8: Can this compound be considered a potential therapeutic agent for neurodegenerative diseases?

A8: While this compound demonstrates promising inhibitory activity against protein aggregation, further research is needed to determine its therapeutic potential. Exploring its efficacy and safety in relevant in vivo models and investigating potential off-target effects is crucial before considering it for clinical applications.

Q9: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C20H14N2O7, and its molecular weight is 394.34 g/mol [].

Q10: Are there any spectroscopic data available for this compound?

A: Spectroscopic data for this compound and its derivatives are available in the comprehensive review by Beecken et al. []. This resource provides valuable information on the chemical characterization of this compound.

Q11: Are there any known alternatives or substitutes for this compound in its various applications?

A: Alternative stains, such as aceto-carmine and propionic-orcein, have been used for chromosome visualization in plants, although they may not be suitable for all species []. For protein aggregation inhibition, other small molecules like Congo red and rosmarinic acid exhibit similar nonspecific effects [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.